Ethyl 3-cyclopropyl-2,2-difluoropropanoate

Übersicht

Beschreibung

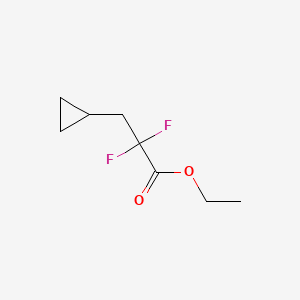

Ethyl 3-cyclopropyl-2,2-difluoropropanoate is an organic compound with the molecular formula C8H12F2O2 It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to the propanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclopropyl-2,2-difluoropropanoate typically involves the reaction of cyclopropylcarbinol with ethyl 2,2-difluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-cyclopropyl-2,2-difluoropropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropyl ketone.

Reduction: Formation of ethyl 3-cyclopropyl-2,2-difluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-cyclopropyl-2,2-difluoropropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 3-cyclopropyl-2,2-difluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The cyclopropyl group may also contribute to the compound’s unique reactivity and selectivity in various reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2,2-difluoropropanoate: Lacks the cyclopropyl group, resulting in different reactivity and applications.

Cyclopropylcarbinol: Contains the cyclopropyl group but lacks the ester and fluorine functionalities.

Ethyl cyclopropylcarboxylate: Similar structure but without the fluorine atoms.

Uniqueness

Ethyl 3-cyclopropyl-2,2-difluoropropanoate is unique due to the combination of the cyclopropyl group and two fluorine atoms, which impart distinct chemical and physical properties. This combination makes it a versatile compound for various research and industrial applications.

Biologische Aktivität

Ethyl 3-cyclopropyl-2,2-difluoropropanoate (CAS No: 1267593-90-7) is an organic compound characterized by a cyclopropyl group and two fluorine atoms attached to a propanoate backbone. This unique structure contributes to its potential biological activities and applications in medicinal chemistry and drug discovery. This article examines the biological activity of this compound, including its synthesis, functionalization, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 178.18 g/mol

- Solubility : Highly soluble in various solvents (e.g., water solubility of approximately 18.5 mg/ml) .

Synthesis

This compound can be synthesized via several methods, including:

- Nucleophilic Substitution Reactions : Reacting cyclopropylmethyl bromide with difluoromethyl magnesium bromide.

- Radical Cyclization : Utilizing radical initiators to form the cyclopropyl moiety.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as a pharmaceutical intermediate and its interactions with biological targets.

Pharmacological Applications

- Drug Development : The compound serves as a building block for synthesizing novel drug candidates, particularly due to its improved metabolic stability and bioavailability attributed to the cyclopropyl and difluoromethyl groups .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Cancer Research : Investigations into the compound's interaction with cancer cell lines suggest potential cytotoxic effects, warranting further exploration in oncology .

Case Study 1: Anticancer Activity

A study evaluated the effect of this compound on various cancer cell lines. Results showed that compounds containing the cyclopropyl moiety exhibited enhanced cytotoxicity compared to their non-cyclopropyl analogs. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .

Case Study 2: Antimicrobial Properties

Research on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The presence of the difluoromethyl group was crucial for enhancing the compound's interaction with bacterial membranes .

Structural Analogues

The following table summarizes some structural analogues of this compound and their unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-cyclobutyl-2,2-difluoropropanoate | Cyclobutyl group instead of cyclopropyl | May exhibit different reactivity patterns |

| Ethyl 3-methyl-2,2-difluoropropanoate | Methyl group replacing cyclopropyl | Potentially less sterically hindered |

| 3-Cyclopropyl-2,2-difluoropropanoic acid | Acid form without ethoxy group | Different solubility and reactivity |

These analogues highlight the distinctiveness of this compound in terms of its structural properties and potential applications in synthetic chemistry and pharmacology.

Eigenschaften

IUPAC Name |

ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-2-12-7(11)8(9,10)5-6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQCAZRAOOHGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679194 | |

| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267593-90-7 | |

| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.